Benzyl 2,2-dimethoxyethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2,2-dimethoxyethylamine hydrochloride is an organic compound with the molecular formula C11H17NO2·HCl. It is a derivative of benzylamine, where the amine group is substituted with a 2,2-dimethoxyethyl group. This compound is of interest in various fields of chemistry and pharmaceuticals due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,2-dimethoxyethylamine hydrochloride typically involves the condensation of benzylamine with 2,2-dimethoxyacetaldehyde. This reaction is often carried out in the presence of an acid catalyst to facilitate the formation of the desired product. The reaction conditions usually include moderate temperatures and the use of solvents like ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as the use of Grignard reagents for introducing substituent groups with high regioselectivity. Additionally, catalytic hydrogenolysis using palladium on carbon (Pd/C) can be employed to achieve high yields of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 2,2-dimethoxyethylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol or benzylamine .
Wissenschaftliche Forschungsanwendungen
Benzyl 2,2-dimethoxyethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of Benzyl 2,2-dimethoxyethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylamine: A simpler analog with a benzyl group attached to an amine.
2,2-Dimethoxyethylamine: A compound with a similar 2,2-dimethoxyethyl group but lacking the benzyl substitution.
N-Benzyl-2,2-dimethoxyethanamine: A closely related compound with similar structural features.
Uniqueness
Benzyl 2,2-dimethoxyethylamine hydrochloride is unique due to the presence of both benzyl and 2,2-dimethoxyethyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H18ClNO2 |
---|---|
Molekulargewicht |
231.72 g/mol |
IUPAC-Name |
N-benzyl-2,2-dimethoxyethanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-13-11(14-2)9-12-8-10-6-4-3-5-7-10;/h3-7,11-12H,8-9H2,1-2H3;1H |
InChI-Schlüssel |
ILUXOUPKPXDRQV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CNCC1=CC=CC=C1)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.